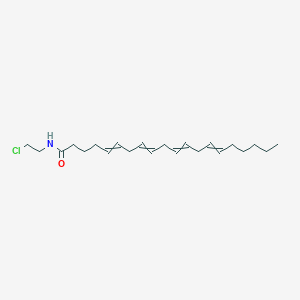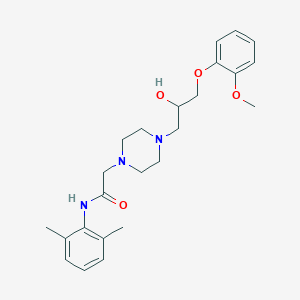![molecular formula C10H13N5O3 B123801 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one CAS No. 140438-62-6](/img/structure/B123801.png)
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one, also known as CP-1, is a purine analog that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it an attractive target for further investigation. In
作用机制
The mechanism of action of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves its ability to inhibit the enzyme adenosine deaminase (ADA), which is responsible for the breakdown of adenosine. By inhibiting ADA, 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one increases the levels of adenosine in cells, which can have a number of effects on cellular processes. For example, adenosine has been shown to have anti-inflammatory effects, and it can also promote the growth and survival of certain cell types.
生化和生理效应
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has a number of biochemical and physiological effects that make it an attractive target for scientific research. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of a number of diseases. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has also been shown to have a protective effect on cells that are exposed to oxidative stress, which can lead to cellular damage and death.
实验室实验的优点和局限性
One of the main advantages of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for lab experiments is its specificity for ADA. This makes it a useful tool for studying the role of adenosine in cellular processes. However, one limitation of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one is its relatively low potency compared to other ADA inhibitors. This can make it more difficult to achieve the desired effects in experiments, and it may require higher concentrations of the compound.
未来方向
There are a number of potential future directions for research on 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one. One area of interest is in developing more potent analogs of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one that can be used in experiments at lower concentrations. Another area of research is in exploring the potential therapeutic applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one and its potential role in cellular processes.
合成方法
The synthesis of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one involves the reaction of 2,6-diaminopurine with dihydroxyacetone phosphate in the presence of a cyclopentyl group. This reaction yields 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one as a white crystalline solid. The purity of the compound can be confirmed through various analytical techniques, such as HPLC and NMR spectroscopy.
科学研究应用
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-tumor effects in animal models. Other potential applications of 2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one include its use as a tool for studying the role of purines in cellular processes, as well as its potential use as a therapeutic agent for other diseases such as viral infections and autoimmune disorders.
属性
CAS 编号 |
140438-62-6 |
|---|---|
产品名称 |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one |
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-1-5(16)6(17)2-4/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t5-,6-/m0/s1 |
InChI 键 |
LDYHQWURHCKRLK-WDSKDSINSA-N |
手性 SMILES |
C1[C@@H]([C@H](CC1N2C=NC3=C2NC(=NC3=O)N)O)O |
SMILES |
C1C(CC(C1O)O)N2C=NC3=C2N=C(NC3=O)N |
规范 SMILES |
C1C(CC(C1O)O)N2C=NC3=C2NC(=NC3=O)N |
同义词 |
carbocyclic 5'-nor-2'-deoxyguanosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



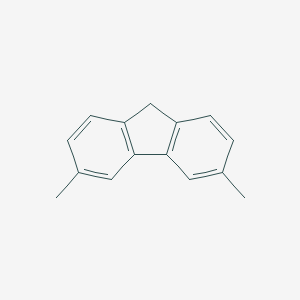

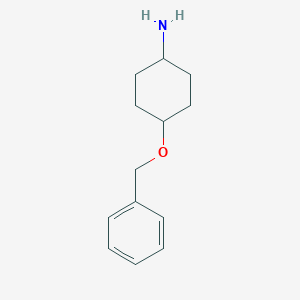
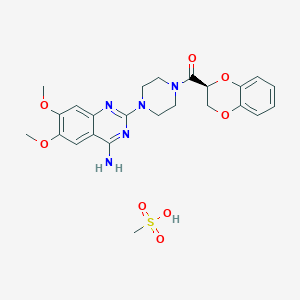
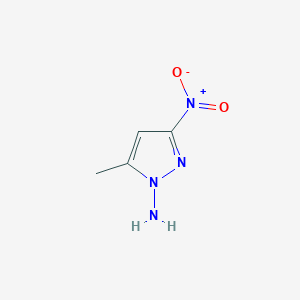
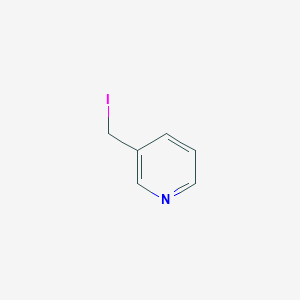
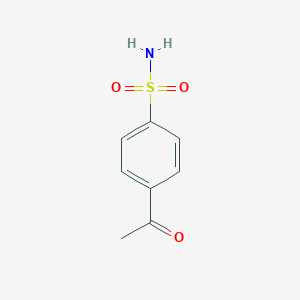
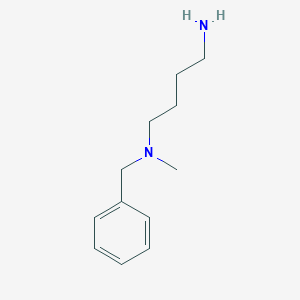
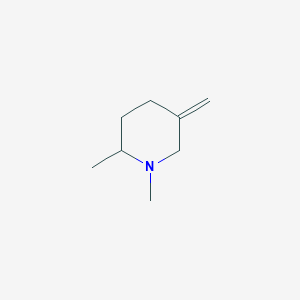
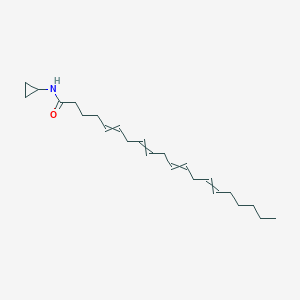
![2-(Cyclopropylmethoxy)-acetic Acid 1,1-Dimethyl-2-[4-(methylsulfonyl)phenyl]-2-oxoethyl Ester](/img/structure/B123746.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)
